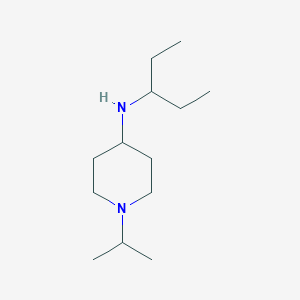

N-(Pentan-3-yl)-1-(propan-2-yl)piperidin-4-amine

Description

Properties

Molecular Formula |

C13H28N2 |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

N-pentan-3-yl-1-propan-2-ylpiperidin-4-amine |

InChI |

InChI=1S/C13H28N2/c1-5-12(6-2)14-13-7-9-15(10-8-13)11(3)4/h11-14H,5-10H2,1-4H3 |

InChI Key |

ODMFZBMBVJKSGG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1CCN(CC1)C(C)C |

Origin of Product |

United States |

Biological Activity

N-(Pentan-3-yl)-1-(propan-2-yl)piperidin-4-amine, also known by its CAS number 1019586-93-6, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H28N2, with a molecular weight of 212.37 g/mol. Its structure features a piperidine ring substituted with alkyl groups, which is significant for its biological activity.

Research indicates that compounds with a piperidine moiety often interact with various neurotransmitter receptors and enzymes. The specific biological activity of this compound can be attributed to its potential as a ligand for histamine receptors and other neurotransmitter systems.

2. Pharmacological Effects

Studies have shown that related piperidine derivatives exhibit diverse pharmacological effects, including:

- Histamine H3 Receptor Antagonism : Compounds similar to this compound have been noted for their antagonistic effects on histamine receptors, which are crucial in modulating neurotransmitter release in the brain .

- Monoamine Oxidase Inhibition : Some derivatives have demonstrated inhibitory activity against monoamine oxidase B (MAO B), which is important in the treatment of neurodegenerative diseases like Parkinson's disease .

Case Studies and Experimental Data

Several studies have explored the biological activities of piperidine derivatives, providing insights into their efficacy:

These compounds highlight the potential of piperidine derivatives in targeting critical pathways in cancer and neurodegenerative disorders.

In Vivo Studies

In vivo studies have shown promising results for compounds structurally related to this compound. For instance, the administration of certain piperidine derivatives resulted in significant increases in dopamine levels in animal models, suggesting potential therapeutic applications in conditions characterized by dopaminergic dysfunction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

(a) N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (Example 14, )

- Molecular Formula : C₂₅H₃₈N₂O₂

- Molecular Weight : 399.2 g/mol

- Key Features : Incorporates a phenylpiperidine moiety and a cyclopentyl-carbonyl group. The aromatic phenyl group enhances rigidity and may improve receptor binding affinity compared to the aliphatic pentan-3-yl group in the target compound.

(b) Despropionyl-2-fluoro fentanyl ()

- Molecular Formula : C₂₀H₂₄FN₂ (fluorophenyl variant)

- Molecular Weight : ~311.4 g/mol

- Key Features : A fentanyl analog with a fluorophenyl substitution. The aromatic ring and fluorine atom significantly enhance opioid receptor binding, unlike the aliphatic substituents in the target compound.

- Activity : High potency at µ-opioid receptors, whereas the target compound’s lack of aromatic groups likely precludes similar activity .

(c) Navacaprant (INN: 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) ()

- Molecular Formula : C₂₅H₃₂FN₅O₂

- Molecular Weight : 477.6 g/mol

- Key Features: Contains a quinoline-oxadiazole scaffold and a tetrahydropyran (oxan-4-yl) group. The complex structure enables selective kappa-opioid receptor antagonism, a property unlikely in the simpler target compound .

Functional Group Comparison

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Aliphatic chains may undergo oxidative metabolism (e.g., via CYP3A4), whereas aromatic analogs are prone to hydroxylation or glucuronidation .

Q & A

Q. What are the optimal synthetic routes for N-(Pentan-3-yl)-1-(propan-2-yl)piperidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally similar piperidine derivatives typically involves multi-step organic reactions. For example:

- Step 1: Formation of the piperidine ring via reductive amination or nucleophilic substitution, using precursors like 4-aminopiperidine.

- Step 2: Functionalization with substituents (e.g., pentan-3-yl and isopropyl groups) under basic conditions (e.g., NaOH or K₂CO₃) in solvents like DMF or toluene. Catalysts such as palladium or copper may enhance coupling reactions .

- Step 3: Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound.

Key Considerations: Reaction temperature, inert atmospheres (N₂/Ar), and stoichiometric ratios significantly impact yield and purity. For analogs, yields range from 17–63% depending on substituent complexity .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, piperidine protons appear as multiplet signals at δ 1.5–3.0 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated vs. observed [M+H]⁺) with <2 ppm error .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

Methodological Answer:

- Receptor Binding Assays: Screen against neurotransmitter receptors (e.g., dopamine, opioid) using radiolabeled ligands (e.g., [³H]DAMGO for μ-opioid receptors). For piperidine analogs, IC₅₀ values can range from 3–64 nM depending on receptor subtype .

- Enzyme Inhibition Studies: Test against acetylcholinesterase or monoamine oxidase using fluorometric/colorimetric substrates.

- Cellular Viability Assays: Use MTT or resazurin in neuronal/cancer cell lines to evaluate cytotoxicity (IC₅₀ typically >10 μM for non-toxic compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific targets?

Methodological Answer:

- Variable Substituent Libraries: Synthesize analogs with modified alkyl chains (e.g., replacing pentan-3-yl with cyclopropyl or benzyl groups) and compare binding affinities. For example, trifluoroethyl groups enhance metabolic stability .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors like κ-opioid receptors. Validate with mutagenesis studies (e.g., alanine scanning) .

- Pharmacokinetic Profiling: Assess logP (octanol-water partition coefficient) and plasma protein binding to optimize bioavailability.

Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

Methodological Answer:

Q. How should researchers resolve contradictions in receptor affinity data across studies?

Methodological Answer:

- Standardize Assay Conditions: Control variables like buffer pH, temperature, and cell membrane preparation methods. For example, discrepancies in KOR affinity (3–22 nM) may arise from species differences (human vs. rodent receptors) .

- Orthogonal Validation: Combine radioligand binding with functional assays (e.g., cAMP inhibition for GPCRs).

- Meta-Analysis: Compare data across structural analogs (e.g., substituent effects on piperidine derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.